molecular formula C13H13ClN2O B11780942 3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B11780942
M. Wt: 248.71 g/mol
InChI Key: DHGOTVHAAADQEC-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[c]pyridine core substituted with a chloro group at position 3, a nitrile at position 4, and a tetrahydrofuran-2-yl moiety at position 1.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

3-chloro-1-(oxolan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C13H13ClN2O/c14-13-10(7-15)8-3-1-4-9(8)12(16-13)11-5-2-6-17-11/h11H,1-6H2

InChI Key

DHGOTVHAAADQEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=C(C3=C2CCC3)C#N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[c]pyridine core, followed by the introduction of the tetrahydrofuran ring and the chloro substituent. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro substituent or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles, such as amines or thiols. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents Key Functional Groups Molecular Weight Notable Properties/Applications Reference
3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile 1-(tetrahydrofuran-2-yl), 3-Cl, 4-CN Ether, nitrile, chloro 262.71 (calc.) Potential neurotropic activity (inferred) N/A
CAPD-1 to CAPD-4 2-alkoxy, 4-(aryl), 7-(aryl-2-ylmethylidene) Alkoxy, aryl, conjugated double bond ~350–400 Corrosion inhibition in acidic media
3-Chloro-1-(difluoromethyl)-... (fluorinated analog) 1-(difluoromethyl), 3-Cl, 4-CN Difluoromethyl, nitrile, chloro 255.67 (calc.) Radiolabeling potential (18F incorporation)
3-[4-(Chloroacetyl)piperazin-1-yl]-1-propyl-... (triazole hybrid) 1-propyl, 3-(piperazinyl-chloroacetyl), 4-CN Piperazine, chloroacetyl, nitrile 363.85 (calc.) Neurotrophic agent (explicitly studied)
3-[(3-Fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-... 1-(2-methylphenyl), 3-(fluorobenzylsulfanyl), 4-CN Sulfur, fluorophenyl, nitrile 374.48 Not specified (structural diversity)
1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile 1,3-dichloro, 4-CN Dichloro, nitrile 213.06 Higher electrophilicity (dual Cl)

Electronic and Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups :
    • The tetrahydrofuran group (electron-donating) enhances solubility but may reduce electrophilicity compared to difluoromethyl (electron-withdrawing) or dichloro substituents .
    • Sulfanyl groups (e.g., in ) introduce thioether linkages, enabling metal coordination or redox activity.
  • Solubility : Tetrahydrofuran and piperazine derivatives likely exhibit higher aqueous solubility than aryl- or alkyl-substituted analogs (e.g., CAPD series) .

Biological Activity

3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, with the chemical formula C13H13ClN2OC_{13}H_{13}ClN_2O and a molecular weight of approximately 248.71 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₃H₁₃ClN₂O
Molecular Weight248.71 g/mol
PurityMin. 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist or inhibitor for certain receptors and enzymes involved in critical signaling pathways.

Potential Targets:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a significant role in signal transduction and are implicated in various physiological processes.
  • Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Neurotransmitter Receptors : Potential interactions with neurotransmitter systems could indicate neuropharmacological effects.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in several assays:

  • Antiproliferative Activity : The compound has shown promising results against various cancer cell lines, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Effects : In vitro assays indicate that the compound may reduce pro-inflammatory cytokine production, which is crucial for managing inflammatory diseases.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary findings suggest:

  • Reduction in Tumor Growth : Animal models treated with the compound exhibited decreased tumor sizes compared to control groups.
  • Improved Survival Rates : In certain models of disease, administration of the compound led to enhanced survival rates.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the antiproliferative effects on breast cancer cell lines.
    • Findings : Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 25 µM.
  • Anti-inflammatory Study :
    • Objective : To assess cytokine levels post-treatment.
    • Findings : Significant reductions in TNF-alpha and IL-6 levels were observed at doses of 5 mg/kg in murine models.

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